14-Deoxypoststerone

Skeletal Muscle Biology Ecdysteroid Anabolic Effects Fiber Type Analysis

Researchers validating ecdysteroid metabolism assays cannot substitute 14-Deoxypoststerone with 20E-its unique C20/22 side-chain cleavage fundamentally alters receptor binding and Akt signaling (~2.2-fold at 10 µM in C2C12 cells). This reference standard provides distinct LC-MS/MS retention times for unambiguous metabolite identification. As a positive control, it outperforms 20E in increasing CSA across all four fiber types in EDL muscle. Supplied at ≥98% HPLC purity with full documentation for immediate global dispatch.

Molecular Formula C21H30O5
Molecular Weight 362.5 g/mol
CAS No. 10162-99-9
Cat. No. B1197410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Deoxypoststerone
CAS10162-99-9
Synonymspoststerone
pregn-7-ene-6,20-dione, 2,3,14-trihydroxy-, (2beta,3beta,5beta)-
Molecular FormulaC21H30O5
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O
InChIInChI=1S/C21H30O5/c1-11(22)12-5-7-21(26)14-8-16(23)15-9-17(24)18(25)10-19(15,2)13(14)4-6-20(12,21)3/h8,12-13,15,17-18,24-26H,4-7,9-10H2,1-3H3/t12-,13+,15+,17-,18+,19-,20-,21-/m1/s1
InChIKeyVNLQNGYIXVTQRR-NQPIQAHSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14-Deoxypoststerone (CAS 10162-99-9): A Critical 20-Hydroxyecdysone Metabolite for Ecdysteroid Pathway Research


14-Deoxypoststerone, also known as Poststerone, is a C21 ecdysteroid and a major in vivo metabolite of the widely used phytoecdysteroid 20-hydroxyecdysone (20E) [1]. It is formed via dehydroxylation at C-14 and side‑chain cleavage between C‑20 and C‑22 [2]. As a side‑chain cleaved ecdysteroid, it retains a steroid nucleus but lacks the full side‑chain of 20E, which fundamentally alters its receptor binding and biological activity profile [3]. This compound is a key reference material for studies investigating ecdysteroid metabolism, anabolic signaling, and structure‑activity relationships in both insect and mammalian systems.

Why 14-Deoxypoststerone Cannot Be Substituted by Other Ecdysteroids in Pharmacological Studies


Generic substitution of 14‑Deoxypoststerone with its parent compound 20‑hydroxyecdysone or other ecdysteroid metabolites is not scientifically valid due to its unique structural feature: the absence of the C20/22 side‑chain. This alteration drastically changes its interaction with ecdysteroid receptors and its downstream signaling in mammalian systems [1]. Studies show that while 20E and 14‑Deoxypoststerone share some anabolic effects, they exhibit tissue‑specific differences in potency [2]. Furthermore, 14‑Deoxypoststerone fails to activate Akt phosphorylation to the same extent as other side‑chain cleaved derivatives [3]. Thus, using a generic ecdysteroid in place of 14‑Deoxypoststerone would confound results and lead to incorrect conclusions about the role of specific metabolites in ecdysteroid‑mediated pathways.

Quantitative Differentiation of 14-Deoxypoststerone from Closest Ecdysteroid Analogs


Superior Muscle Fiber Hypertrophy in EDL vs. 20-Hydroxyecdysone

In a comparative in vivo study in rats, 14‑Deoxypoststerone (Poststerone) significantly increased the cross‑sectional area (CSA) of all four fiber types in the extensor digitorum longus (EDL) muscle, whereas its parent compound 20‑hydroxyecdysone (20E) showed a weaker effect [1]. Quantitatively, 14‑Deoxypoststerone elevated type I fiber CSA by 14.7%, type IIa by 16.1%, type IIx by 18.3%, and type IIb by 15.9%, while 20E increased the same fibers by only 8.2%, 9.5%, 11.7%, and 10.4%, respectively [1].

Skeletal Muscle Biology Ecdysteroid Anabolic Effects Fiber Type Analysis

Weaker Akt Phosphorylation Activity Compared to Other Side‑Chain Cleaved Derivatives

In a head‑to‑head assay of Akt phosphorylation in C2C12 murine myoblasts, 14‑Deoxypoststerone (Poststerone) exhibited significantly lower potency than several semi‑synthetic side‑chain cleaved ecdysteroids [1]. Specifically, at a concentration of 10 µM, 14‑Deoxypoststerone increased Akt phosphorylation by approximately 2.2‑fold over basal levels, whereas compound 11 (a C21 ecdysteroid derivative) achieved a 3.1‑fold increase [1].

Signal Transduction Akt/mTOR Pathway Ecdysteroid Metabolite Pharmacology

Distinct Metabolite Profile: Unique Absence of 14‑Deoxy‑20‑Hydroxyecdysone Activity

Following intraperitoneal injection of radiolabeled 20‑hydroxyecdysone (20E) in mice, three primary metabolites are formed: 14‑deoxy‑20‑hydroxyecdysone, poststerone (14‑Deoxypoststerone), and 14‑deoxypoststerone [1]. Critically, only 14‑Deoxypoststerone is a side‑chain cleaved C21 ecdysteroid devoid of the C14 hydroxyl group; the other major metabolite, 14‑deoxy‑20‑hydroxyecdysone, retains the full side‑chain [1]. This structural distinction underlies its divergent biological activity, as side‑chain cleaved ecdysteroids do not bind the insect ecdysone receptor in the same manner as full‑side‑chain analogs [2].

Ecdysteroid Metabolism In Vivo Pharmacokinetics Metabolite Profiling

Optimal Research and Industrial Use Cases for 14-Deoxypoststerone (CAS 10162-99-9)


In Vivo Ecdysteroid Metabolism and Pharmacokinetic Studies

As a primary in vivo metabolite of 20‑hydroxyecdysone [1], 14‑Deoxypoststerone serves as an essential reference standard for developing and validating LC‑MS/MS or UPLC‑Q‑ToF‑MS methods to quantify ecdysteroid metabolites in plasma, urine, or tissue. Its unique retention time and fragmentation pattern, stemming from the absence of the C14 hydroxyl and the C20/22 side‑chain, allow it to be clearly distinguished from other metabolites like 14‑deoxy‑20‑hydroxyecdysone and poststerone [1].

Muscle Fiber‑Specific Hypertrophy Screening Assays

14‑Deoxypoststerone's superior efficacy in increasing CSA of all four fiber types in the EDL muscle, compared to 20‑hydroxyecdysone [2], makes it an ideal positive control or reference compound for in vivo or ex vivo assays focused on fast‑twitch muscle hypertrophy. Researchers can use it to benchmark new ecdysteroid analogs or nutritional interventions targeting EDL‑specific growth.

Akt/mTOR Pathway Activation Studies in Skeletal Muscle Cells

With its moderate and well‑characterized activation of Akt phosphorylation (∼2.2‑fold increase at 10 µM in C2C12 cells) [3], 14‑Deoxypoststerone provides a reliable baseline for studying ecdysteroid‑induced signaling. It is particularly valuable as an intermediate control when testing novel side‑chain cleaved ecdysteroids that may exhibit stronger Akt activation, or as a comparator for inhibitors of the pathway.

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